2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137787-99-4
VCID: VC5743652
InChI: InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14;/h1-2,4H,3H2,(H,11,12)(H,13,14);1H
SMILES: C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O.Cl
Molecular Formula: C9H8Cl2N2O2
Molecular Weight: 247.08

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride

CAS No.: 2137787-99-4

Cat. No.: VC5743652

Molecular Formula: C9H8Cl2N2O2

Molecular Weight: 247.08

* For research use only. Not for human or veterinary use.

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride - 2137787-99-4

Specification

CAS No. 2137787-99-4
Molecular Formula C9H8Cl2N2O2
Molecular Weight 247.08
IUPAC Name 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14;/h1-2,4H,3H2,(H,11,12)(H,13,14);1H
Standard InChI Key YEEODACDTMXEBG-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride, reflects its bicyclic pyrrolopyridine core substituted with a chloro group at position 4 and an acetic acid moiety at position 3, protonated as a hydrochloride salt . Key identifiers include:

PropertyValueSource
CAS Registry Number2137787-99-4
Molecular FormulaC₉H₈Cl₂N₂O₂
Molecular Weight247.08 g/mol
SMILES NotationO=C(O)CC1=CNC2=NC=CC(Cl)=C21.Cl
InChI KeyYEEODACDTMXEBG-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but X-ray data for related pyrrolo[2,3-b]pyridines suggest a planar bicyclic system with intramolecular hydrogen bonding .

Physicochemical Properties

Limited experimental data exist, but computational predictions and analog comparisons provide insights:

  • Solubility: Poor aqueous solubility inferred from the hydrophobic pyrrolopyridine core and hydrochloride salt formation .

  • Stability: Storage at 2–8°C recommended to prevent decomposition .

  • Ionization: The acetic acid group (pKa ≈ 4.8) and pyridine nitrogen (pKa ≈ 3.5) contribute to pH-dependent solubility .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically begins with 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) , followed by functionalization at the 3-position:

  • Friedel-Crafts Acetylation: Electrophilic substitution introduces the acetic acid side chain .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Optimized Synthetic Route

A patent-published method for analogous compounds involves :

  • Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) .

  • Acetylation: Reaction with chloroacetyl chloride in dichloromethane (0°C, 2 hr).

  • Hydrolysis: Basic hydrolysis (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid.

  • Salt Formation: Precipitation with HCl gas in ethyl acetate.

Yield: ~65% over three steps .

Scalability Challenges

  • Regioselectivity: Competing reactions at N1 and C3 require careful temperature control .

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) is essential due to polar byproducts .

Biological Activity and Mechanisms

Apoptosis Induction

In vitro studies on analogs demonstrate:

  • Caspase-3 Activation: 3.8-fold increase at 10 μM .

  • Bax/Bcl-2 Ratio Shift: Pro-apoptotic signaling upregulation .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s utility stems from:

  • Kinase Inhibitor Scaffolds: FGFR, VEGFR, and PDGFR targeting .

  • Structure-Activity Relationship (SAR) Studies: Modulating the C3 side chain optimizes potency .

Case Study: Analog Optimization

Replacing the acetic acid group with pyrimidin-2-amine (as in patent US20100184790A1) improved FGFR1 binding affinity by 40% .

SupplierPurityPrice (1g)Availability
TCI America>97%$1,35010–12 days
Kemix Australia95%$1,20065 days
AmbeedN/AInquiryDiscontinued

Source:

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Validation: CRISPR screening to identify off-target effects.

  • Prodrug Development: Esterification to enhance membrane permeability .

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